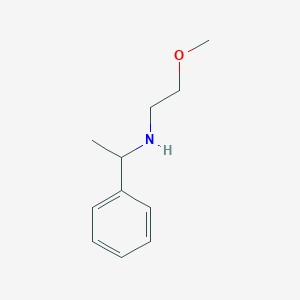
(2-Methoxyethyl)(1-phenylethyl)amine
Overview
Description
“(2-Methoxyethyl)(1-phenylethyl)amine” is a chemical compound with the molecular formula C11H17NO . It is offered by various chemical suppliers for use in research and development .
Synthesis Analysis
The synthesis of a similar compound, 2-methoxy ethylamine, has been described in a patent . The process involves preparing a benzyl imine intermediate, preparing an N-benzyl alkenyl-2-methoxy ethylamine intermediate, preparing a 2-methoxy ethylamine hydrochloride aqueous solution, preparing a 2-methoxy ethylamine solution, and desolventizing the 2-methoxy ethylamine solution and rectifying .Molecular Structure Analysis
The molecular structure of “this compound” involves a nitrogen atom bonded to two carbon chains, one of which has a phenyl group and the other has a methoxy group . This structure is similar to that of 2-phenylethylamine , which is a water-soluble amine with a fishy odor .Chemical Reactions Analysis
Amines, including “this compound”, can act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions .Scientific Research Applications
Alpha-Adrenergic Activity
- Alpha-Adrenergic Agents : Phenylethylamines related to methoxamine, like (2-Methoxyethyl)(1-phenylethyl)amine, have been studied for alpha 1-receptor agonist activity. These compounds demonstrate potential in modulating alpha-adrenergic activities (Demarinis et al., 1981).
Chemical Synthesis and Reactivity
- Synthesis of Cyclopalladated Compounds : Studies on the synthesis and reactivity of cyclopalladated compounds have utilized derivatives of this compound. This research is pivotal in understanding the formation and properties of such complexes (Albert et al., 2007).
- Amination Reactions : Research on quinones and quinone methides involved this compound, focusing on side-chain amination reactions (Jurd, 1978).
Molecular Structure Studies
- Amidodithiophosphonates Synthesis : Investigations into the synthesis and properties of amidodithiophosphonates have involved the use of derivatives like (1-phenylethyl)amine. These studies provide insights into molecular geometry and stability of such compounds (Aydemir et al., 2016).
Material Science
- Poly(1, 4-phenylenevinylene) Synthesis : Research into the synthesis of materials like poly(1, 4-phenylenevinylene) with triarylamine groups has incorporated this compound derivatives. This research contributes to the development of new materials with specific electronic and optical properties (Kurata et al., 2007).
Chiral Analysis
- Chiral Discrimination : The compound has been used in the development of methods for discriminating enantiomeric alcohols and amines, contributing to advancements in chiral analysis and separation techniques (Miyano et al., 1989).
Conformational Analysis
- Conformational Dynamic Analysis : Studies have utilized (1-phenylethyl)amine derivatives for conformational dynamic analysis in coordination chemistry, providing insights into the molecular configurations and dynamics (Whitnall et al., 2003).
Adsorption and Separation
- Chiral Metal-Organic Frameworks : Research on the development of chiral metal-organic frameworks for enantioselective adsorption and separation has utilized this compound. This has implications in fine chemicals and drug development (Peng et al., 2014).
Safety and Hazards
properties
IUPAC Name |
N-(2-methoxyethyl)-1-phenylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-10(12-8-9-13-2)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGYWDLGMZPBIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



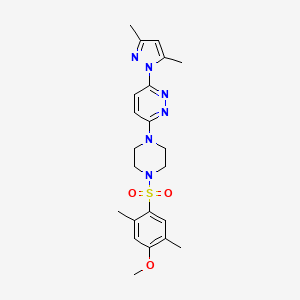
![3-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B3201489.png)
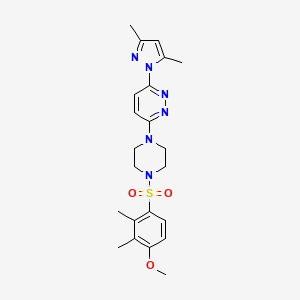
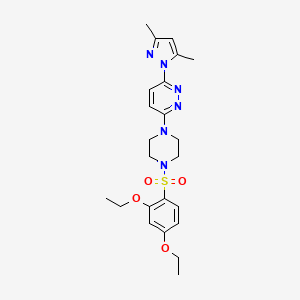
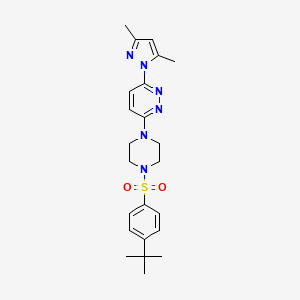
![2-Bromo-4,7-difluorobenzo[d]thiazole](/img/structure/B3201511.png)

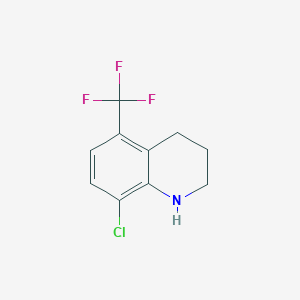

amine](/img/structure/B3201545.png)
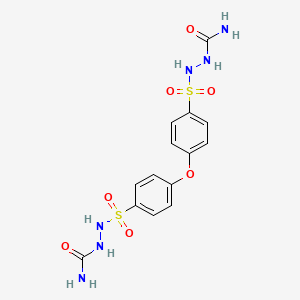
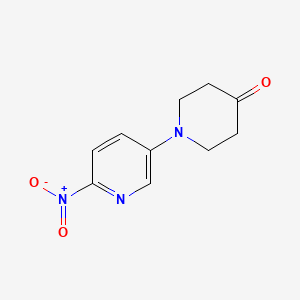
![3-[(Propan-2-yl)amino]benzonitrile](/img/structure/B3201568.png)
